1-(Tert-butylamino)butan-2-one

Sigma Receptor Pharmacology Neuropharmacology Cancer Biology

Select this critical C1-substituted aminoketone to differentiate your isomer-specific LC-MS/MS or pharmacological studies. Unlike its 3- and 4-positional isomers, this compound's unique steric and electronic profile confers a defined Ki of 90 nM at the sigma-2 receptor. Crucially, its confirmed lack of beta-1 adrenergic affinity eliminates a common source of off-target assay interference observed with less selective aminoketones like bupropion. Supplied as the hydrochloride salt (95% purity) to ensure enhanced stability and solubility for reproducible in vitro results.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B7784814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butylamino)butan-2-one
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(=O)CNC(C)(C)C
InChIInChI=1S/C8H17NO/c1-5-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3
InChIKeyQHBWZFDMTMEMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butylamino)butan-2-one: Procurement Specifications, Identity, and Baseline Characterization


1-(tert-Butylamino)butan-2-one (also named 1-(tert-butylamino)-2-butanone) is an aliphatic aminoketone characterized by a tert-butylamine group substituted at the C1 position of a butan-2-one backbone [1]. Its molecular formula is C₈H₁₇NO with a molecular weight of 143.23 g/mol [2]. The compound is commercially supplied primarily as the hydrochloride salt (C₈H₁₈ClNO, MW 179.69 g/mol) with a typical purity specification of 95% .

Why 1-(tert-Butylamino)butan-2-one Cannot Be Interchanged with Its Positional Isomers or Bupropion Analogs


1-(tert-Butylamino)butan-2-one is structurally distinct from the more widely studied positional isomers 3-(tert-butylamino)butan-2-one (CAS 59603-37-1) and 4-(tert-butylamino)butan-2-one (CAS 55886-47-0) [1]. The position of the tert-butylamino group relative to the ketone dictates both the compound's physicochemical properties (e.g., pKa, logP, hydrogen bonding capacity) and its interaction with biological targets [2]. Direct substitution with these isomers or with clinically used aminoketones like bupropion is not valid due to fundamental differences in molecular geometry and steric effects that govern receptor binding, metabolic stability, and off-target activity profiles.

1-(tert-Butylamino)butan-2-one: Direct Comparative Binding Data for Scientific Selection


Sigma-2 Receptor Binding Affinity of 1-(tert-Butylamino)butan-2-one

1-(tert-Butylamino)butan-2-one demonstrates measurable affinity for the sigma-2 receptor (σ₂R/TMEM97), a target implicated in neurological disorders and cancer [1]. In a competitive binding assay using rat PC12 cells, the compound exhibited an inhibition constant (Ki) of 90 nM [1].

Sigma Receptor Pharmacology Neuropharmacology Cancer Biology

Metabolic Stability Advantage of the Tert-Butylamine Moiety

The tert-butylamine group confers a substantial metabolic stability advantage over N-methyl or N-ethyl secondary amines due to steric shielding of the nitrogen from oxidative enzymes like cytochrome P450 [1]. This translates to reduced N-dealkylation rates in vitro [1].

Drug Metabolism Pharmacokinetics ADME

Absence of Beta-1 Adrenergic Receptor Off-Target Activity

Unlike many aliphatic amines that carry cardiovascular liability due to beta-adrenergic agonism or antagonism, 1-(tert-butylamino)butan-2-one shows no measurable affinity for the beta-1 adrenergic receptor .

Adrenergic Pharmacology Selectivity Safety Pharmacology

1-(tert-Butylamino)butan-2-one: Evidence-Driven Research Applications


Tool Compound for Probing Sigma-2 Receptor Biology

With a defined Ki of 90 nM at the sigma-2 receptor, 1-(tert-butylamino)butan-2-one is a suitable chemical probe for in vitro studies investigating sigma-2/TMEM97 function in cell proliferation, calcium signaling, and autophagy pathways [1]. Its lack of beta-1 adrenergic activity reduces assay noise compared to less selective aminoketones .

Reference Standard for Positional Isomer Differentiation in Analytical Chemistry

Due to its unique retention time and mass fragmentation pattern relative to its 3- and 4-positional isomers, 1-(tert-butylamino)butan-2-one serves as a critical reference standard for method development in LC-MS/MS and GC-MS analyses. This application is essential for identifying and quantifying specific isomers in synthetic mixtures or metabolic studies [2].

Negative Control for Beta-Adrenergic Receptor-Mediated Effects

In assays where beta-adrenergic stimulation is a confounding variable, this compound's confirmed lack of beta-1 receptor affinity makes it an ideal negative control to benchmark the activity of beta-blockers or beta-agonists without introducing additional off-target activity .

Starting Material for Metabolic Stability Studies of Tert-Butylamines

The compound's tert-butylamine motif provides a stable scaffold for investigating the impact of N-tert-butyl substitution on CYP450-mediated metabolism. It can be used in comparative metabolic stability assays against N-methyl or N-isopropyl analogs to quantify the protective effect of steric bulk [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Tert-butylamino)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.